The H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Peptide: A Technical Guide to its Discovery, Bioactivity, and Application
The H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Peptide: A Technical Guide to its Discovery, Bioactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, is a biologically active motif derived from the α1 chain of laminin (B1169045), a major protein component of the basement membrane. Since its discovery, the IKVAV peptide has garnered significant interest within the scientific community for its profound effects on cellular behavior, particularly in the context of neuroscience and regenerative medicine. This technical guide provides an in-depth overview of the discovery and history of the IKVAV peptide, a compilation of its quantitative bioactivity, detailed protocols for key experimental assays, and visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of this influential peptide.
Discovery and History
The discovery of the IKVAV peptide was a pivotal moment in understanding the molecular basis of cell interactions with the extracellular matrix (ECM). In 1989, a seminal study published in the Journal of Biological Chemistry by Tashiro et al. identified the IKVAV sequence as the principal active site within the laminin A chain responsible for promoting cell adhesion and neurite outgrowth.[1][2][3][4] This research emerged from a systematic investigation to pinpoint the specific domains of the large laminin glycoprotein (B1211001) that governed its diverse biological activities.
The researchers synthesized a series of peptides corresponding to different regions of the laminin A chain and tested their ability to mimic the functions of the intact protein.[1][2] A 19-mer peptide, designated PA22-2, demonstrated significant activity in promoting cell attachment, spreading, migration, and the extension of neurites from neuronal cells.[1][2] Through further fragmentation and analysis of this 19-mer, the core active sequence was narrowed down to the pentapeptide Ile-Lys-Val-Ala-Val (IKVAV).[1][2] This discovery was significant as it provided a minimalistic and synthetically accessible tool to probe and manipulate cellular processes previously attributed to the complex laminin protein. Subsequent research has expanded on these initial findings, exploring the role of IKVAV in angiogenesis, tumor growth, and the modulation of various cell types, including stem cells and immune cells.[3][5][6]
Quantitative Bioactivity Data
Table 1: Dose-Response Data for IKVAV Peptide in Cell-Based Assays
| Biological Effect | Cell Type | Effective Concentration Range | Notes |
| Promotion of Cell Adhesion | PC12 cells | 0.58 - 15.6 µg/cm² | The effect is dosage-dependent within this range.[7] |
| SW1222 cells | 8 mM | Used in a hydrogel formulation.[8] | |
| Induction of Neurite Outgrowth | PC12 cells | Not explicitly quantified with an EC50 value, but activity is dose-dependent.[9] | The context of the peptide (e.g., in a self-assembling scaffold) influences activity.[9] |
| Embryonic Cortical Neurons | Optimal on 2 kPa stiffness gels with IKVAV. | Synergizes with polylysine (B1216035) to promote differentiation. | |
| Adult Neural Stem Cells | Optimal on 20 kPa stiffness gels with IKVAV. | Promotes neurogenesis via expansion of neurogenic clones. | |
| Proliferation of Bone Marrow Mesenchymal Stem Cells (BMMSCs) | BMMSCs | 0.004 - 2.5 mM | Proliferation is both dose- and time-dependent.[1] |
| Modulation of Macrophage Phenotype | Raw 264.7 macrophages | 3 - 10 mM | Reduces M1 and increases M2 markers.[5][10] |
| Cytotoxicity (IC50) | Human Mesenchymal Stem Cells (hMSCs) | > 500 µM | Indicates good biocompatibility at high concentrations.[11] |
Table 2: Integrin Receptor Binding Affinity for IKVAV Peptide
| Integrin Receptor | Cell Type | Binding Affinity (Kd) | Notes |
| α3β1 and α6β1 | Human Salivary Gland Adenoid Carcinoma Cells | Not explicitly quantified with a Kd value, but binding is demonstrated. | Interaction is implicated in MMP2 production. |
| α2β1 | Macrophages | Not explicitly quantified with a Kd value, but interaction is shown to modulate phenotype.[5] | Blocking α2β1 reduces M1 activation.[5] |
Note: The quantitative data presented is compiled from various sources and experimental conditions may differ. Researchers should refer to the primary literature for detailed experimental context.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of the IKVAV peptide.
Cell Adhesion Assay
This protocol is a synthesized method based on principles described in the literature.[7][8]
Objective: To quantify the attachment of cells to a substrate coated with the IKVAV peptide.
Materials:
-
96-well tissue culture plates (e.g., Corning Costar)
-
H-Ile-Lys-Val-Ala-Val-OH peptide (synthetic, >95% purity)
-
Phosphate-buffered saline (PBS), sterile
-
Bovine serum albumin (BSA)
-
Cell type of interest (e.g., PC12, neuronal stem cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Trypsin-EDTA solution
-
Calcein-AM or other suitable viability stain
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Plate Coating: a. Prepare a stock solution of IKVAV peptide in sterile PBS or water. b. Dilute the IKVAV stock solution to desired concentrations (e.g., 1, 10, 50, 100 µg/mL) in PBS. c. Add 100 µL of each peptide solution to the wells of a 96-well plate. d. As a negative control, add 100 µL of PBS with 1% BSA. As a positive control, use a known cell adhesion-promoting protein like fibronectin or laminin. e. Incubate the plate overnight at 4°C or for 2 hours at 37°C to allow the peptide to adsorb to the plastic.
-
Blocking: a. Aspirate the peptide solutions from the wells. b. Wash the wells three times with 200 µL of sterile PBS. c. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell binding. d. Incubate for 1 hour at 37°C.
-
Cell Seeding: a. Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium. b. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. c. Aspirate the blocking solution from the wells and wash once with PBS. d. Add 100 µL of the cell suspension to each well. e. Incubate for 1-2 hours at 37°C in a humidified incubator.
-
Washing and Quantification: a. After incubation, gently wash the wells three times with PBS to remove non-adherent cells. b. Add 100 µL of serum-free medium containing a viability stain (e.g., Calcein-AM) to each well. c. Incubate for 30 minutes at 37°C. d. Quantify the number of adherent cells by measuring the fluorescence intensity using a plate reader or by counting the cells under a fluorescence microscope.
Neurite Outgrowth Assay
This protocol is a synthesized method based on principles described in the literature.[4][9][12][13]
Objective: To assess the ability of the IKVAV peptide to promote the extension of neurites from neuronal cells.
Materials:
-
24-well tissue culture plates with glass coverslips
-
Poly-L-lysine
-
H-Ile-Lys-Val-Ala-Val-OH peptide
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Neuronal differentiation medium (e.g., DMEM/F12 with N2 supplement, reduced serum)
-
Nerve Growth Factor (NGF) as a positive control
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Coverslip Preparation: a. Place sterile glass coverslips in the wells of a 24-well plate. b. Coat the coverslips with poly-L-lysine (10 µg/mL in sterile water) for 1 hour at 37°C. c. Aspirate the poly-L-lysine and wash three times with sterile water. d. Coat the coverslips with the IKVAV peptide solution (e.g., 50 µg/mL in PBS) overnight at 4°C.
-
Cell Seeding and Treatment: a. Seed the neuronal cells onto the coated coverslips at a low density to allow for clear visualization of individual neurites. b. Culture the cells in neuronal differentiation medium. c. For soluble IKVAV treatment, add the peptide to the culture medium at various concentrations.
-
Incubation and Fixation: a. Incubate the cells for 24-72 hours to allow for neurite extension. b. After the incubation period, gently aspirate the medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Immunostaining: a. Wash the fixed cells three times with PBS. b. Permeabilize the cells with permeabilization buffer for 10 minutes. c. Wash three times with PBS. d. Block non-specific antibody binding with blocking buffer for 1 hour. e. Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C. f. Wash three times with PBS. g. Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light. h. Wash three times with PBS.
-
Imaging and Analysis: a. Mount the coverslips onto glass slides. b. Acquire images using a fluorescence microscope. c. Use image analysis software to measure the length of the longest neurite per cell and the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).
Western Blot for ERK and Akt Phosphorylation
This protocol is a synthesized method based on principles described in the literature.[1][6][14][15][16][17][18]
Objective: To determine if the IKVAV peptide activates the MAPK/ERK and PI3K/Akt signaling pathways by detecting the phosphorylation of ERK and Akt proteins.
Materials:
-
Cell culture dishes
-
Cell type of interest (e.g., BMMSCs)
-
H-Ile-Lys-Val-Ala-Val-OH peptide
-
Serum-free medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Plate the cells and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Treat the cells with the IKVAV peptide at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). d. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. e. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: a. Normalize the protein concentrations of all samples. b. Denature the protein samples by boiling in Laemmli buffer. c. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading. d. Quantify the band intensities to determine the relative increase in protein phosphorylation.
Mandatory Visualizations
IKVAV Signaling Pathway
Caption: IKVAV peptide signaling pathway.
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for a typical neurite outgrowth assay.
Conclusion
The discovery of the H-Ile-Lys-Val-Ala-Val-OH peptide has provided a powerful tool for dissecting the complex interactions between cells and their environment. Its ability to promote cell adhesion, neurite outgrowth, and cell proliferation through well-defined signaling pathways has established it as a valuable molecule in both basic research and for the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of the IKVAV peptide, from its historical discovery to practical experimental protocols. It is our hope that this resource will facilitate further research into the multifaceted roles of this important bioactive peptide and accelerate its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-assembled IKVAV peptide nanofibers promote adherence of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neural differentiation directed by self-assembling peptide scaffolds presenting laminin-derived epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 18. protocols.io [protocols.io]
